Thenalidine tartrate
Description
Historical Context of Piperidine-Class Antihistamines
The quest to counteract the effects of histamine (B1213489) began in the 1930s, leading to the discovery of the first clinically effective antihistamines in the 1940s. wikipedia.orgwikipedia.org These early drugs laid the groundwork for the development of various chemical classes of H1-antagonists. The piperidine (B6355638) class, to which thenalidine (B1682244) belongs, emerged as a significant group within this first generation. slideshare.net The core piperidine structure, a six-membered heterocyclic amine, provided a versatile scaffold for chemists to modify in the search for potent and effective antihistaminic agents. wikipedia.org This structural motif is present in numerous natural alkaloids and synthetic pharmaceuticals, valued for its specific conformational preferences. wikipedia.orgresearchgate.net The development of piperidine-based antihistamines was part of a broader effort to refine the pharmacological properties of these new drugs, seeking to enhance potency and understand structure-activity relationships.
Evolution and Classification of First-Generation Histamine H1-Receptor Antagonists
First-generation H1-receptor antagonists are traditionally categorized into six major chemical groups based on their core structures. nih.gov This classification helps to organize compounds with similar pharmacological and chemical properties. The classes are noted for their ability to cross the blood-brain barrier, which contributes to their characteristic effects. nih.govnih.gov
These antagonists function as inverse agonists at the H1-receptor, rather than neutral antagonists as was once believed. wikipedia.org Their lack of receptor selectivity often leads to effects at muscarinic, α-adrenergic, and serotonin (B10506) receptors. wikipedia.org The evolution from these early, unselective compounds to the more targeted second-generation agents was a major focus of medicinal chemistry research for decades. nih.gov
| Chemical Class | Example Compounds | Key Structural Feature |
|---|---|---|
| Ethylenediamines | Mepyramine, Tripelennamine | Two nitrogen atoms connected by an ethyl chain |
| Ethanolamines | Diphenhydramine, Doxylamine | An ether linkage connected to an ethylamine |
| Alkylamines | Chlorpheniramine (B86927), Brompheniramine | A branched alkyl chain connecting the amine to the aryl groups |
| Piperazines | Cyclizine, Hydroxyzine | A piperazine (B1678402) ring core |
| Phenothiazines | Promethazine, Trimeprazine | A tricyclic phenothiazine (B1677639) ring system |
| Piperidines | Thenalidine, Cyproheptadine (B85728) | A central piperidine ring |
Thenalidine Tartrate as a Model Compound for Chemical and Molecular Pharmacological Studies
Thenalidine's distinct structure, featuring a piperidine core substituted with a phenyl group and a 2-thienylmethyl moiety, makes it a valuable tool in pharmacological research. It serves as a classic example of a first-generation H1-antagonist and is used in studies exploring structure-activity relationships (SAR) and quantitative structure-toxicity relationships (QSTR). unal.edu.cotandfonline.com
As a model compound, thenalidine helps researchers understand the molecular interactions between ligands and the H1-receptor. Its properties, such as its partition coefficient and molecular weight, are used in computational models to predict the behavior of other compounds. unal.edu.cochemeo.com For instance, studies on its solubility in various solvent systems provide fundamental data for developing predictive models for drug dissolution. patsnap.com Thenalidine's role as a pharmaceutical intermediate in the synthesis of other molecules further underscores its utility in chemical research. cymitquimica.com Although withdrawn from clinical markets, its tartrate salt continues to be used as a reference substance in the development and validation of new analytical methods and in comparative pharmacological studies. wikipedia.orgncats.io
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H22N2S | nih.gov |
| Molar Mass | 286.44 g/mol | wikipedia.org |
| CAS Number | 86-12-4 | nih.gov |
| IUPAC Name | 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | nih.gov |
| Melting Point | 96 °C | nih.gov |
| logP (Octanol/Water) | 3.849 | chemeo.com |
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZAGODMPIMPAM-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937038 | |
| Record name | 2,3-Dihydroxybutanedioic acid--1-methyl-N-phenyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2784-55-6, 16509-35-6 | |
| Record name | Thenalidine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenalidine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--1-methyl-N-phenyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thenalidine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.631 | |
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| Record name | THENALIDINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H581Q95SJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Thenalidine
Established Synthetic Pathways for Thenalidine (B1682244) Base and its Tartrate Salt
The construction of the Thenalidine molecule is achieved through a sequential process that builds upon a piperidine (B6355638) framework. The formation of its tartrate salt is a subsequent step designed to yield a stable, crystalline product. vulcanchem.com
A recognized synthetic route to Thenalidine begins with the key intermediate 1-methyl-4-piperidone (B142233). This pathway involves the initial formation of a secondary amine, which is then alkylated to produce the final tertiary amine structure of Thenalidine base. researchgate.net
The key steps are:
Reductive Amination: 1-Methyl-4-piperidone is reacted with aniline (B41778) in a reductive amination process. This reaction forms the intermediate 1-methyl-N-phenylpiperidin-4-amine (also known as 1-methyl-4-anilinopiperidine). This step establishes the bond between the piperidine ring and the phenyl group.
Alkylation: The resulting secondary amine, 1-methyl-N-phenylpiperidin-4-amine, is then alkylated using 2-thenyl chloride (2-chloromethylthiophene). chemicalbook.comchemicalbook.com This reaction is typically carried out in the presence of a strong base, such as sodamide, to deprotonate the secondary amine, facilitating its nucleophilic attack on the 2-thenyl chloride. chemicalbook.com This step attaches the thiophene-containing moiety to the amine nitrogen, completing the synthesis of the Thenalidine base.
Tartrate Salt Formation: Thenalidine base is often converted to its tartrate salt to improve its stability and handling properties. chemicalbook.com This is achieved by reacting the base with L-tartaric acid, which results in the precipitation of Thenalidine tartrate as a crystalline solid. vulcanchem.com
| Compound Name | Role in Synthesis | Chemical Structure |
|---|---|---|
| 1-Methyl-4-piperidone | Starting Material | C6H11NO |
| Aniline | Reactant | C6H7N |
| 1-Methyl-N-phenylpiperidin-4-amine | Intermediate | C12H18N2 |
| 2-Thenyl chloride | Alkylation Agent | C5H5ClS |
| Thenalidine (Base) | Final Product (Base) | C17H22N2S |
| L-Tartaric Acid | Salt-forming Agent | C4H6O6 |
| This compound | Final Product (Salt) | C21H28N2O6S |
The formation of Thenalidine's core structure relies on two fundamental organic reaction mechanisms:
Reductive Amination: The initial reaction between 1-methyl-4-piperidone and aniline proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is subsequently reduced by a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to yield the secondary amine, 1-methyl-N-phenylpiperidin-4-amine.
Nucleophilic Substitution (SN2): The subsequent alkylation of the secondary amine intermediate with 2-thenyl chloride is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine, after deprotonation by a base, acts as a potent nucleophile, attacking the electrophilic carbon of the C-Cl bond in 2-thenyl chloride and displacing the chloride leaving group to form the final C-N bond.
Multi-Step Synthesis Utilizing 1-Methyl-4-piperidone as a Key Intermediate
Methodologies for Industrial-Scale Production and Purity Assurance
For industrial-scale synthesis, the efficiency of the reaction and the purity of the final active pharmaceutical ingredient are paramount. The manufacturing process for Thenalidine incorporates several steps to achieve high yield and purity. chemicalbook.com
A described manufacturing process involves heating 1-methyl-N-phenylpiperidin-4-amine with 2-thenyl chloride and sodamide in xylene at elevated temperatures (e.g., an oil-bath temperature of 170°C) for an extended period. chemicalbook.com After the reaction, a multi-step purification procedure is employed:
Workup and Extraction: The reaction mixture is cooled and treated to decompose any remaining sodamide. The product is extracted from the organic solvent (xylene) into an aqueous phase and then back-extracted into a different organic solvent like benzene. chemicalbook.com
Distillation: The combined organic extracts are concentrated, and unreacted starting materials are removed via vacuum distillation. The crude Thenalidine base is then distilled under high vacuum (e.g., 0.1 mm Hg) at a high temperature (180-190°C). chemicalbook.com
Purification via Salt Formation: For further purification, the crude base is dissolved in alcohol and treated with oxalic acid to form the monooxalate salt, which crystallizes from the solution. chemicalbook.com This salt can be recrystallized from solvents like alcohol or an alcohol/benzene mixture to achieve high purity. chemicalbook.com
Conversion to Final Salt: The purified base is regenerated from the oxalate (B1200264) salt by treatment with a base (e.g., NaOH) and then converted to the desired tartrate salt for practical use by reacting it with tartaric acid. chemicalbook.com
Modern approaches to pharmaceutical production emphasize process intensification, such as using continuous flow chemistry, to improve safety, efficiency, and scalability while minimizing waste, which could be applied to syntheses like that of Thenalidine. amazonaws.comscielo.br
Characterization of Chemical Reactivity and Potential Transformations
The chemical structure of Thenalidine contains several reactive sites, primarily the tertiary amine and the sulfur atom within the thiophene (B33073) ring, which can participate in various chemical transformations.
The sulfur atom in the thiophene ring of Thenalidine is susceptible to oxidation. This is a known metabolic pathway for thiophene-containing drugs and can also be achieved through synthetic chemical oxidation. nih.gov The oxidation typically occurs in two stages:
Sulfoxide (B87167) Formation: Mild oxidation of the sulfide (B99878) can yield the corresponding Thenalidine S-sulfoxide. This transformation can be achieved using controlled amounts of oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.orgorganic-chemistry.org
Sulfone Formation: Further oxidation of the sulfoxide under more vigorous conditions or with an excess of the oxidizing agent leads to the formation of the Thenalidine S,S-sulfone. acsgcipr.orgorganic-chemistry.org
| Starting Compound | Transformation | Product | Typical Reagents |
|---|---|---|---|
| Thenalidine | Sulfoxidation | Thenalidine S-sulfoxide | H₂O₂, m-CPBA (1 equivalent) |
| Thenalidine S-sulfoxide | Sulfone Formation | Thenalidine S,S-sulfone | H₂O₂, m-CPBA (excess) |
The tertiary amine in Thenalidine can potentially undergo reductive cleavage to form secondary amines. The N-(thiophen-2-ylmethyl) group is structurally analogous to a benzyl (B1604629) group, which is known to be cleavable under reductive conditions. The most probable transformation is the hydrogenolysis of the C-N bond between the piperidine nitrogen and the thienylmethyl group.
This reaction would likely proceed under catalytic hydrogenation conditions (e.g., using hydrogen gas with a palladium-on-carbon catalyst, Pd/C). The products of this reduction would be the secondary amine 1-methyl-N-phenylpiperidin-4-amine and 2-methylthiophene. This process effectively removes the thiophene-containing substituent from the Thenalidine molecule.
Nucleophilic Substitution Reactions, Particularly at the Thienylmethyl Moiety
The core structure of thenalidine, 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine, is assembled through a key nucleophilic substitution reaction. acs.orgnih.gov The synthesis involves the alkylation of a secondary amine with an activated thienyl derivative.
The manufacturing process starts with the reaction of 1-methyl-4-amino-N'-phenyl-piperidine with 2-thenyl chloride. To facilitate this reaction, a strong base, sodamide (NaNH₂), is used. The sodamide deprotonates the secondary amine on the piperidine precursor, significantly increasing its nucleophilicity. This highly nucleophilic nitrogen anion then attacks the electrophilic carbon of the 2-thenyl chloride, displacing the chloride leaving group in a classic Sₙ2 reaction. This step forges the crucial bond between the piperidine ring and the thienylmethyl moiety.
The reaction is typically carried out in a high-boiling-point solvent such as xylene and requires heating under reflux for an extended period to ensure completion. The following table summarizes the key components and conditions for this transformation.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Key Conditions |
| 1-methyl-4-amino-N'-phenyl-piperidine | 2-thenyl chloride | Sodamide (NaNH₂) | Xylene | Reflux, extended heating |
Advanced Synthetic Strategies for Novel Thenalidine Analogues and Derivatives
While the primary synthesis of thenalidine is well-established, modern synthetic methods offer numerous possibilities for creating novel analogues and derivatives. These strategies allow for the fine-tuning of the molecule's physicochemical properties by introducing new functional groups or linkages.
Utilization of Carboxylic Acid Modifying Reagents (e.g., Carbodiimides)
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful reagents for forming amide bonds by activating carboxylic acids. thermofisher.comwikipedia.org This chemistry could be hypothetically applied to create thenalidine analogues. For instance, a thenalidine precursor could be designed to include a carboxylic acid group, either on the phenyl or thienyl ring. This carboxylated precursor could then be coupled with various primary or secondary amines using EDC, often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency. This approach would append a wide array of amide-containing substituents to the core thenalidine structure, generating a library of novel derivatives. Conversely, a precursor with a primary amine could be coupled to various carboxylic acids.
Introduction of Reactive Disulphide Bonds
Disulfide bonds are a key structural feature in many biologically active molecules and can be used to create dimers or introduce cleavable linkers in drug analogues. researchgate.netbenthamscience.com A strategy to create a disulfide-linked thenalidine derivative would first require the synthesis of a thiol-containing analogue. This could be achieved by introducing a sulfhydryl (-SH) group onto the aromatic rings of a thenalidine precursor. The subsequent step would involve the mild oxidation of the thiol-functionalized analogue. uwaterloo.ca This oxidation, often achieved using air or mild oxidizing agents, would result in the formation of a disulfide bond, linking two thenalidine molecules together. Such a dimeric compound would have significantly different properties, including increased molecular weight and potentially altered biological activity profiles.
Application of Imidoesters and Alpha-Haloalkyl Ethers in Derivatization
Further derivatization of thenalidine precursors can be achieved using a variety of functional group-specific reagents.
Imidoesters : These reagents react specifically with primary amines to form stable amidine bonds. thermofisher.com While the direct precursor to thenalidine contains a secondary amine, a modified synthetic route could employ a primary amine precursor. Reacting such a precursor with an imidoester, like methyl 4-mercaptobutyrimidate, would replace the primary amine with an amidine group, fundamentally altering the basicity and hydrogen-bonding capacity of that part of the molecule. nih.gov
Alpha-Haloalkyl Ethers : These compounds are effective N-alkylating agents. researchgate.net In the context of thenalidine synthesis, an alpha-haloalkyl ether could be used to introduce novel N-substituents onto the 1-methyl-4-amino-N'-phenyl-piperidine precursor before the addition of the thienylmethyl group. This would allow for the creation of a series of analogues with diverse side chains attached to the piperidine nitrogen, potentially influencing the molecule's interaction with biological targets.
The following table summarizes these advanced strategies for generating thenalidine derivatives.
| Strategy | Reagent Class | Functional Group Targeted | Bond/Group Formed | Potential Application |
| Amide Coupling | Carbodiimides (e.g., EDC) | Carboxylic Acid / Amine | Amide Bond | Linking new substituents to the thenalidine scaffold. |
| Dimerization | Oxidizing Agents | Thiol (-SH) | Disulfide Bond (S-S) | Creating dimeric versions of thenalidine analogues. |
| Amidine Formation | Imidoesters | Primary Amine | Amidine Bond | Modifying basicity and structure of a primary amine precursor. |
| N-Alkylation | Alpha-Haloalkyl Ethers | Secondary Amine | Tertiary Amine | Introducing diverse alkyl groups on the piperidine nitrogen. |
Structural Elucidation and Advanced Computational Analysis
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Spectroscopic analysis is indispensable for confirming the molecular structure of thenalidine (B1682244) tartrate. Various techniques are employed to probe different aspects of its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton (¹H) and carbon-¹³ (¹³C) framework of thenalidine. Although specific spectral data for thenalidine tartrate is not extensively detailed in readily available literature, the principles of NMR analysis allow for the theoretical assignment of chemical shifts and coupling constants. For instance, ¹H-NMR would distinguish the protons on the piperidine (B6355638) ring, the phenyl group, and the thienylmethyl moiety. The aromatic protons would appear in a distinct region of the spectrum compared to the aliphatic protons of the piperidine ring and its N-methyl group. Similarly, ¹³C-NMR spectroscopy would provide insights into the different carbon environments within the molecule. The identity and purity of reference materials for compounds like thenalidine are often confirmed using a suite of analytical techniques including ¹H-NMR. cloudfront.net
A general expectation for the ¹H-NMR spectrum of a related 1,2-diaryl-1H-4,5-dihydroimidazole structure shows distinct signals for the different aromatic and heterocyclic protons. researchgate.net While not directly thenalidine, this illustrates how NMR is used to resolve complex molecular structures.
Table 1: Predicted ¹H and ¹³C NMR Resonances for Thenalidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 7.5 | 120 - 140 |
| Thienyl-H | 6.9 - 7.4 | 125 - 145 |
| Piperidine-H (ring) | 1.5 - 3.5 | 25 - 55 |
| N-CH₃ | ~2.3 | ~45 |
| N-CH₂-Thienyl | ~3.6 | ~58 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary.
Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the fragmentation pathways of thenalidine. The molecular weight of the thenalidine free base is 286.4 g/mol , and its molecular formula is C₁₇H₂₂N₂S. nih.gov The tartrate salt has a molecular weight of 436.5 g/mol and a molecular formula of C₂₁H₂₈N₂O₆S. nih.gov
Different MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been used to analyze thenalidine. nih.gov In a typical mass spectrum, thenalidine would exhibit a molecular ion peak corresponding to its mass. The fragmentation pattern would likely involve the cleavage of the bonds connecting the piperidine ring to the phenyl and thienylmethyl groups, leading to characteristic fragment ions. High-resolution mass spectrometry techniques like those utilizing an Orbitrap analyzer can provide highly accurate mass measurements, which aids in the unambiguous identification of compounds in complex mixtures. mdpi.com
Table 2: Key Mass Spectrometry Data for Thenalidine
| Parameter | Value | Source |
| Molecular Weight (Free Base) | 286.4 g/mol | PubChem nih.gov |
| Molecular Formula (Free Base) | C₁₇H₂₂N₂S | PubChem nih.gov |
| Molecular Weight (Tartrate Salt) | 436.5 g/mol | PubChem nih.gov |
| Molecular Formula (Tartrate Salt) | C₂₁H₂₈N₂O₆S | PubChem nih.gov |
| Monoisotopic Mass (Free Base) | 286.15036988 Da | PubChem nih.gov |
| Monoisotopic Mass (Tartrate Salt) | 436.16680779 Da | PubChem nih.gov |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. analyticaltoxicology.com For thenalidine, these techniques would confirm the presence of C-H bonds in the aromatic and aliphatic regions, C-N bonds of the tertiary amine, and the C-S bond of the thiophene (B33073) ring. physionet.org
Raman spectroscopy, being non-invasive, is particularly useful for analyzing pharmaceutical compounds. pace.edu The Raman spectrum of a molecule like thenalidine would show characteristic vibrational bands for its various functional groups. For example, amine groups typically exhibit peaks in the range of 3150 cm⁻¹ to 3480 cm⁻¹. pace.edu The phenyl and thienyl rings would also produce distinct signals. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. analyticaltoxicology.com
Table 3: Expected Vibrational Frequencies for Thenalidine Functional Groups
| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C-N (Tertiary Amine) | 1000 - 1250 |
| C=C (Aromatic) | 1400 - 1600 |
| C-S (Thiophene) | 600 - 800 |
Note: This table is based on general frequency ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Conformational Analysis Studies
The three-dimensional shape, or conformation, of thenalidine is critical to its interaction with biological targets. Conformational analysis explores the different spatial arrangements of the atoms in the molecule.
Analysis of Solid-State Conformation (e.g., Geometrical Trans-Conformation)
Application of Computational Chemistry for Structural Insights
Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, providing profound insights into molecular structures and behaviors that are often difficult to obtain through experimental methods alone. 182.160.97 For this compound, computational approaches offer a powerful means to elucidate its structural and electronic characteristics at the atomic level. These methods, ranging from quantum mechanics to classical molecular dynamics, enable a detailed exploration of the molecule's properties, reactivity, and dynamic behavior. By simulating molecular systems, researchers can predict and analyze various aspects of Thenalidine's nature, complementing experimental data and guiding further investigation. archive.org
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a key computational tool for predicting the electronic properties and identifying potential reactive sites on a molecule. For a compound like Thenalidine, DFT calculations can provide a detailed understanding of its intrinsic chemical reactivity.
Furthermore, DFT is employed to evaluate local reactivity through functions like the Fukui function. researchgate.net This analysis pinpoints the specific atoms or regions within the Thenalidine molecule that are most likely to be involved in chemical reactions. researchgate.net Identifying these reactive sites is crucial for understanding the molecule's metabolic pathways and its potential to form reactive metabolites, which can be linked to toxicity. nih.govwustl.edu Computational models that predict the formation of reactive species, such as quinones, often rely on these quantum chemical descriptors to assess bioactivation potential. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
This table illustrates typical electronic properties that are computed using DFT to assess a molecule's reactivity profile.
| Descriptor | Definition | Significance in Reactivity Analysis |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Represents the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the molecule's ability to be reduced. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides insight into the overall electron-attracting nature of the molecule. researchgate.net |
| Molecular Hardness (η) | Resistance of a molecule to change its electron configuration. Calculated as η = (I - A) / 2. | A higher value indicates greater stability and lower reactivity. researchgate.net |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. Calculated as ω = χ² / (2η). | A high electrophilicity index indicates a good electrophile. researchgate.net |
Note: The values in this table are conceptual and serve to illustrate the outputs of DFT analysis.
While DFT provides a static picture of electronic properties, molecular modeling and simulations, particularly molecular dynamics (MD), are used to understand the dynamic structural behavior of molecules like this compound. archive.orgresearchgate.net MD simulations provide a virtual "movie" of atomic motion over time, offering critical insights into a molecule's flexibility, conformational changes, and interactions with its environment.
An MD simulation of Thenalidine would typically involve placing the molecule's 3D structure within a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation engine then calculates the forces acting on each atom and solves the equations of motion to predict how the atoms will move over a set period, often nanoseconds to microseconds. researchgate.net
Table 2: Typical Parameters and Outputs of a Molecular Dynamics (MD) Simulation Study
This table outlines the common setup parameters and the key insights that can be derived from an MD simulation of a molecule like this compound.
| Parameter/Output | Description | Purpose in the Study |
| Input Structure | The initial 3D coordinates of this compound. | The starting point for the simulation. |
| Force Field | A set of parameters and equations used to describe the potential energy of the system's atoms. | Defines the physics governing atomic interactions (e.g., bond stretching, angle bending). |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | Simulates the aqueous environment of a biological system. |
| Simulation Time | The duration of the simulation (e.g., 100 ns). | Determines the timescale of the dynamic processes that can be observed. researchgate.net |
| Temperature & Pressure | Controlled parameters to mimic physiological conditions (e.g., 310 K, 1 atm). | Ensures the simulation is relevant to a biological context. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Assesses the structural stability and convergence of the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions within the molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule over time. | Indicates conformational changes, such as folding or unfolding. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (intramolecular or with solvent). | Reveals key interactions that stabilize the molecule's structure. |
Molecular Pharmacology and Receptor Interaction Dynamics
Mechanism of Action as a Histamine (B1213489) H1-Receptor Antagonist
Thenalidine (B1682244) tartrate's primary therapeutic effect stems from its role as an antagonist of the histamine H1 receptor. ncats.ioontosight.aicymitquimica.com This action is crucial in mitigating the symptoms of allergic reactions. ontosight.ai
Principles of Competitive Inhibition at H1 Receptors
Thenalidine functions as a reversible, competitive inhibitor of the histamine H1 receptor. jodrugs.com It competes with histamine for binding to these receptors on the surface of various cells, including smooth muscle and endothelial cells. ontosight.ai By blocking histamine from binding, thenalidine prevents the downstream signaling cascade that leads to allergic symptoms such as itching, vasodilation, and edema. ontosight.aivulcanchem.com This inhibition prevents the activation of the receptor by histamine, thereby showing an effect opposite to that of histamine. H1-antihistamines interfere with the agonist action of histamine at the H1 receptor and are administered to attenuate inflammatory processes. The interaction of an antigen-antibody (IgE) complex with the membrane of a histamine storage cell initiates the exocytotic release of histamine. slideshare.net
The action pathway involves the following steps:
Histamine Release: Allergens trigger the release of histamine from mast cells and basophils. ontosight.ai
Binding to H1 Receptors: Histamine binds to H1 receptors, leading to allergic symptoms. ontosight.ai
Blockage by Thenalidine: Thenalidine competes with histamine for H1 receptor binding sites, blocking its action and reducing the allergic response. ontosight.ai
Anticholinergic Pharmacological Activities
Modulation of Muscarinic Acetylcholine (B1216132) Receptors
Thenalidine's anticholinergic effects are mediated through its ability to block muscarinic acetylcholine receptors. vulcanchem.com This blockade prevents acetylcholine from binding to these receptors, leading to a range of physiological effects. nih.gov While many first-generation H1-antihistamines are known to antagonize acetylcholine, this parasympatholytic activity is often considered a source of side effects. vikramuniv.ac.in
Effects on Secretion and Smooth Muscle Physiology
The anticholinergic action of thenalidine leads to a reduction in glandular secretions and the relaxation of smooth muscle. vulcanchem.com This can manifest as dry mouth. vikramuniv.ac.in The reduction of nasal secretions, however, can be viewed as a beneficial clinical effect in the context of hay fever and common cold remedies. vikramuniv.ac.in The relaxing effect on the smooth muscle of the stomach, intestine, uterus, and urinary bladder can also be a therapeutic feature. drugbank.com
Antiserotonergic Pharmacological Actions
Thenalidine also exhibits antiserotonergic properties, meaning it can block the effects of serotonin (B10506). In murine studies, thenalidine was shown to inhibit 5-hydroxytryptophan (B29612) (5-HTP)-induced hypermotility, which suggests a central antiserotonergic action. Preclinical data indicates that while thenalidine has antiserotonergic effects, they are less potent than those of cyproheptadine (B85728), which shows a tenfold greater serotonin receptor blockade in isolated rat uterus assays.
Table 2: Comparative 5-HT Receptor Blockade in Preclinical Models
| Compound | 5-HT Receptor Blockade | Central Antiserotonin (ED₅₀) |
|---|---|---|
| Thenalidine | ++ | 2.5 mg/kg |
| Chlorpheniramine (B86927) | + | Inactive |
| Cyproheptadine | ++++ | 0.8 mg/kg |
Interaction with 5-Hydroxytryptamine (5-HT) Receptors
Thenalidine exhibits notable interaction with the 5-hydroxytryptamine (5-HT), or serotonin, receptor system. lowtoxinforum.com Studies have demonstrated that thenalidine possesses central antiserotonergic properties. lowtoxinforum.com This is evidenced by its ability to inhibit the behavioral syndrome induced by D,L-5-hydroxytryptophan (5-HTP) in mice, a common method for assessing central serotonin system activity. lowtoxinforum.com The interaction of various drugs with the 14 known subtypes of 5-HT receptors, which are implicated in a wide range of neurological and physiological processes, is a key area of pharmaceutical research. nih.gov
Comparative Potency in Central Antiserotonergic Models (e.g., versus Promethazine, Cyproheptadine)
When compared to other antihistamines with known antiserotonergic effects, thenalidine's potency varies. In murine models measuring the inhibition of 5-HTP-induced hypermotility, thenalidine demonstrates a central antiserotonergic action. Notably, its effective dose (ED₅₀) for this effect is 2.5 mg/kg. In comparison, promethazine, another phenothiazine (B1677639) derivative, also inhibits this hypermotility, but its IC₅₀ is reported to be 2–3 times higher than that of thenalidine, suggesting thenalidine is more potent in this specific measure of central antiserotonergic action.
However, when evaluated in isolated rat uterus assays, cyproheptadine exhibits a serotonin receptor blockade that is 10-fold greater than that of thenalidine. This highlights that the comparative potency of these compounds can be tissue- and assay-dependent.
Table 1: Comparative Central Antiserotonergic Activity
| Compound | Central Antiserotonin Activity (ED₅₀, mg/kg)* |
|---|---|
| Thenalidine | 2.5 |
| Promethazine | Inactive at comparable doses |
| Cyproheptadine | 0.8 |
*Measured by inhibition of 5-HTP-induced hypermotility in mice.
In Vitro Pharmacological Profiling and Comparative Efficacy
Receptor Binding Assays Using Recombinant Receptor Systems
The precise characterization of a compound's interaction with its molecular targets is often achieved through in vitro receptor binding assays. For antihistamines like thenalidine, these assays typically utilize recombinant human histamine receptors expressed in transfected cell lines. This methodology allows for the determination of binding affinities (Ki values) and can elucidate the selectivity profile of the drug across different receptor subtypes. nih.gov While specific Ki values for thenalidine from such assays are not detailed in the provided context, the use of these systems is a standard and crucial step in pharmacological profiling. nih.gov These assays are instrumental in understanding the compound's primary mechanism of action as an H1-receptor antagonist. ncats.io
Functional Bioassays (e.g., inhibition of histamine-induced responses in isolated tissues)
Functional bioassays provide insights into the physiological effects of a compound beyond simple receptor binding. For antihistamines, a common approach is to measure their ability to inhibit histamine-induced responses in isolated tissues, such as the guinea pig ileum. In these ex vivo models, the contractile response of the tissue to histamine is measured in the presence and absence of the antagonist. The ability of thenalidine to inhibit these contractions confirms its functional antagonism at the H1 receptor. Both thenalidine and chlorpheniramine have been shown to inhibit histamine-induced vasodepression, indicating comparable H1 receptor affinity in this functional context.
Comparative Activity against Histamine Aerosols in Preclinical Models
In vivo preclinical models are essential for evaluating the protective effects of antihistamines in a whole-organism context. One such model involves challenging animals, often guinea pigs, with a histamine aerosol, which induces bronchoconstriction. The efficacy of an antihistamine is then quantified by its ability to protect the animals from the effects of the aerosol. While specific data for thenalidine in this model is not available in the provided search results, this type of study is a standard method for assessing the in vivo potency and duration of action of H1-antagonists.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Thenalidine tartrate |
| 5-Hydroxytryptamine (5-HT) |
| Promethazine |
| Cyproheptadine |
| D,L-5-hydroxytryptophan (5-HTP) |
| Chlorpheniramine |
Structure Activity Relationship Sar Studies
General SAR Principles of H1-Antihistaminic Agents
The fundamental pharmacophore for H1 receptor antagonists comprises a basic amine functionality connected by a linker to a lipophilic region, typically composed of aromatic or heteroaromatic rings. imrpress.com
A key feature for significant H1-receptor affinity is the presence of a diaryl substitution pattern. auburn.edu These aromatic or heteroaromatic systems, which can include phenyl or 2-pyridyl groups, are crucial for the molecule's interaction with the receptor. auburn.eduramauniversity.ac.in For optimal binding, these two aryl moieties must be able to adopt a non-coplanar conformation relative to each other. auburn.edu This non-coplanar arrangement can be achieved through linkage, as seen in tricyclic antihistamines, but the non-planar orientation remains a critical factor for effective receptor interaction. auburn.edu Substituents on these aryl rings can further influence the antihistamine's potency and how it is processed in the body. auburn.eduramauniversity.ac.in
The piperidine (B6355638) core is a common structural motif in many antihistamines and other pharmaceutical agents. nih.govresearchgate.net In the context of H1-antihistamines, the piperidine ring can be a part of the terminal amine structure. auburn.edu The nature of the substituents on the piperidine ring is a critical determinant of the drug's activity. acs.org For instance, the substitution of different side chains on the piperidine nucleus can lead to varying degrees of pharmacological activity. dut.ac.za Research has shown that even small aliphatic N-substitutions on the piperidine ring can lead to a prolonged residence time at the H1 receptor compared to unsubstituted compounds. acs.org
For maximum antihistaminic activity, the terminal nitrogen atom should be a tertiary amine. ramauniversity.ac.infirsthope.co.in This tertiary amine is typically basic, with a pKa ranging from 8.5 to 10, and is presumed to be protonated when it binds to the H1 receptor. auburn.eduramauniversity.ac.in The incorporation of the terminal nitrogen into a heterocyclic ring, such as in chlorcyclizine, can maintain or even enhance antihistaminic activity. ramauniversity.ac.infirsthope.co.in This basic amine moiety is a primary binding hot spot and is crucial for the initial interaction with the receptor. acs.org
Significance of the Piperidine Core and its Substitution Patterns
Specific Contributions of Thenalidine's Chemical Moieties to Activity
Thenalidine's unique structure, which includes a thiophene (B33073) ring, a piperidine core, and specific N-substituents, defines its interaction with the H1 receptor. wikipedia.org
Thenalidine (B1682244) is a thiophene derivative. slideshare.netresearchgate.net The presence of the thiophene moiety in thenalidine's structure is thought to alter its receptor binding kinetics when compared to other antihistamines like chlorpheniramine (B86927). The study of how a ligand binds to and dissociates from its receptor, known as binding kinetics, can provide a deeper understanding of its pharmacological action. nih.gov
Thenalidine's structure features a piperidine core substituted with a phenyl group and a 2-thienylmethyl moiety, forming a tertiary amine. This specific substitution pattern contributes to its classification as a dialkylarylamine. drugbank.comnih.gov The N-phenyl and N-(2-thienylmethyl) substituents are integral to thenalidine's identity and its resulting pharmacological effects as an H1-antihistamine. ontosight.ai
Impact of the Thiophene Moiety on Receptor Binding Kinetics
Stereochemical Considerations in Structure-Activity Relationships
The principles of stereochemistry are fundamental to understanding the interaction of thenalidine with its biological target, the histamine (B1213489) H₁ receptor. The molecular structure of thenalidine features a chiral center, which gives rise to stereoisomerism. This chirality has significant implications for the compound's pharmacodynamics, as biological systems, including receptors, are themselves chiral and can differentiate between stereoisomers.
The chiral carbon in thenalidine is the C4-atom of the N-methylpiperidine ring, the atom to which the anilino and thenyl groups are attached. Due to this single chiral center, thenalidine exists as a pair of enantiomers: (R)-thenalidine and (S)-thenalidine. Commercially, thenalidine was supplied as a racemic mixture, meaning it contained equal amounts of both enantiomers.
While specific studies detailing the isolation and differential H₁ receptor binding affinities of individual thenalidine enantiomers are not extensively reported in publicly available literature, the well-established principles of stereoselectivity for H₁-antihistamines provide a strong basis for analysis. pioneerpublisher.comramauniversity.ac.in For many first-generation antihistamines that possess a chiral center, it is common for one enantiomer to exhibit significantly higher affinity for the H₁ receptor than the other. auburn.edu This stereoselective binding is a key aspect of their structure-activity relationship (SAR). pioneerpublisher.com
The differential activity between enantiomers arises from the specific three-dimensional arrangement of substituent groups around the chiral center. The H₁ receptor's binding pocket is a defined, chiral environment. For optimal binding and antagonism, the key functional groups of the drug molecule—such as the two aromatic rings and the protonated tertiary amine—must adopt a specific spatial orientation to complement the receptor's surface. youtube.comacs.org One enantiomer will fit into this pocket more precisely than the other, leading to a more stable drug-receptor interaction and, consequently, greater potency.
For instance, in the closely related pheniramine (B192746) series of antihistamines, the (S)-enantiomer is known to be substantially more potent as an H₁ antagonist than the (R)-enantiomer. auburn.edu This highlights the critical role of the stereochemical configuration at the chiral carbon that links the aromatic rings and the aliphatic side chain. Given the structural similarities, it is highly probable that a similar stereoselectivity exists for thenalidine, with one of its enantiomers being responsible for the majority of the observed antihistaminic activity.
The following table illustrates the typical disparity in H₁ receptor affinity observed between the enantiomers of a related first-generation antihistamine, chlorpheniramine, which underscores the likely importance of stereochemistry for thenalidine's activity.
| Compound | Enantiomer | H₁ Receptor Affinity (Kᵢ, nM) |
| Chlorpheniramine | (S)-(+)-Chlorpheniramine | 1.5 |
| (R)-(-)-Chlorpheniramine | 450 | |
| Racemic Chlorpheniramine | 3.2 | |
| This table is for illustrative purposes to demonstrate the principle of stereoselectivity in H₁-antihistamines. Specific affinity data for thenalidine enantiomers is not available. |
Metabolism and Bioactivation Pathways
Identification of Phase I and Phase II Metabolites
The biotransformation of drugs in the body typically occurs in two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione (B108866), to increase water solubility and facilitate excretion.
While specific, detailed experimental data on the full range of thenalidine's Phase I and Phase II metabolites is not extensively documented in publicly available literature, general metabolic pathways can be inferred from its chemical structure and the known metabolism of similar compounds. vulcanchem.com The primary route of metabolism is suggested to be hepatic oxidation via cytochrome P450 enzymes, potentially leading to the formation of inactive sulfoxide (B87167) derivatives. vulcanchem.com
In Vitro Metabolic Studies Using Liver Microsomal Assays and Hepatocyte Cultures
To definitively identify the metabolites of thenalidine (B1682244), in vitro experimental systems are indispensable. Liver microsomal assays, which contain a high concentration of CYP enzymes, and hepatocyte cultures, which provide a more complete representation of liver metabolism, are standard methods.
These studies would involve incubating thenalidine with human liver microsomes or hepatocytes and subsequently analyzing the mixture using techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This approach allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. While the specific outcomes of such studies on thenalidine are not readily found in the literature, this methodology is crucial for elucidating its metabolic pathways.
Characterization of Metabolite Structures (e.g., through Glutathione Adducts)
A key aspect of metabolism studies is the characterization of reactive metabolites, which are often implicated in drug-induced toxicity. nih.gov These unstable intermediates can be "trapped" by reacting them with nucleophilic agents like glutathione (GSH). nih.gov The resulting stable glutathione adducts can then be detected and their structures determined by mass spectrometry. nih.govnih.gov
The formation of a glutathione conjugate indicates the presence of a reactive intermediate. nih.gov For thenalidine, this technique would be instrumental in identifying potentially harmful bioactivation products, such as quinone-imines or products of thiophene (B33073) oxidation. nih.govnih.gov The structural elucidation of these adducts provides direct evidence for the specific atoms in the parent molecule that have become metabolically activated.
Computational Prediction of Sites of Metabolism (SOM)
In the absence of extensive experimental data, computational models serve as valuable tools for predicting the likely sites on a molecule where metabolism will occur. nih.gov These in silico methods use algorithms based on known metabolic reactions and the chemical properties of the drug molecule to forecast its metabolic fate. nih.gov
For thenalidine, computational models can predict which atoms are most susceptible to modification by CYP enzymes. drugbank.com Various software tools and approaches, such as those based on machine learning, quantitative structure-activity relationships (QSAR), and molecular docking, can be employed to generate these predictions. nih.gov These predictions can then guide targeted experimental studies to confirm the formation of specific metabolites. For instance, a prediction might highlight the aniline (B41778) ring or the thiophene ring as probable sites of metabolism. nih.gov
Investigation of Reactive Metabolite Formation and Bioactivation Mechanisms
The idiosyncratic toxicity associated with thenalidine has led to the hypothesis that its adverse effects are mediated by the formation of reactive metabolites. researchgate.netnih.gov Bioactivation is the process by which a chemically stable compound is converted into a reactive species by metabolic enzymes. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and immune-mediated toxicity. nih.govresearchgate.net
Modeling and Experimental Detection of Quinone-Imine Intermediates
One significant pathway for the bioactivation of compounds containing an aniline moiety, like thenalidine, is the formation of a quinone-imine. nih.gov This process typically involves hydroxylation of the aniline ring, followed by a two-electron oxidation to form the highly reactive electrophilic quinone-imine. nih.gov
Computational models have been developed to predict the likelihood of a molecule forming a quinone species. nih.gov These models can identify specific atom pairs within a molecule that are likely to form a quinone. nih.gov For thenalidine, a computational hypothesis suggests that it may undergo hydroxylation at the para-position of its aniline ring, which could then lead to the formation of a reactive quinone-imine. nih.gov
Experimental detection of these transient intermediates often relies on trapping them with nucleophiles like glutathione or cyanide. nih.gov The detection of the resulting adducts by high-resolution mass spectrometry provides strong evidence for the formation of a quinone-imine intermediate.
Studies on Thiophene Sulfur-Oxidation as a Bioactivation Pathway
The thiophene ring present in the thenalidine structure is a well-known "structural alert," meaning it is a chemical motif that is often associated with metabolic bioactivation. nih.govscite.ai The sulfur atom in the thiophene ring can be oxidized by CYP enzymes to form a reactive thiophene-S-oxide and subsequently a thiophene epoxide. nih.gov These intermediates are electrophilic and can react with cellular nucleophiles.
This bioactivation pathway is a plausible hypothesis for thenalidine's toxicity. researchgate.netscite.ai Investigating this pathway would involve in vitro metabolism studies designed to detect the products of thiophene oxidation. This could include searching for specific metabolites or their glutathione adducts that are characteristic of this bioactivation route. nih.gov Computational models that specifically predict thiophene sulfur-oxidation can also be utilized to assess the likelihood of this pathway being a significant contributor to thenalidine's metabolic profile. nih.gov
Integration of Computational Predictions with Experimental Data to Prioritize Pathways
The investigation of thenalidine's metabolic fate is a critical step in understanding its biological activity. A powerful modern approach involves the synergistic use of computational (in silico) models and traditional experimental (in vitro and in vivo) methods. This integration allows for a more efficient and targeted exploration of the complex metabolic and bioactivation pathways, helping to prioritize which routes are most significant.
Computational tools are instrumental in the initial stages of metabolic investigation. nih.gov Algorithms and software can predict the likely sites on the thenalidine molecule that are susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP450) isoenzymes. These predictions are based on various factors, including the molecule's structural properties and electronic characteristics. For instance, deep learning models have been developed to specifically predict the formation of quinone species, which are a major class of reactive metabolites. nih.gov One such model predicted that thenalidine is a candidate for forming a quinone-type reactive metabolite, a hypothesis that aligns with its known association with idiosyncratic agranulocytosis. nih.gov Such in silico screening can rapidly generate hypotheses about potential metabolic weak spots that could lead to the formation of toxic byproducts. researchgate.net
However, these computational predictions are not definitive and require experimental validation to confirm their biological relevance. Experimental strategies typically involve incubating thenalidine with liver preparations, such as human liver microsomes or hepatocytes, which contain the metabolic enzymes. nih.gov High-resolution mass spectrometry (HRMS) is then used to identify the metabolites formed during these incubations. This allows for the structural characterization of the metabolites, confirming whether the computationally predicted reactions, such as hydroxylation or oxidation, actually occur. nih.govresearchgate.net
The real strength of this integrated approach lies in the comparison between the predicted and experimental results. When computational models accurately forecast the metabolites observed in microsomal assays, it increases confidence in the model's predictive power for other, similar structures. nih.gov Discrepancies, on the other hand, are equally informative. If an experiment reveals a major metabolite that was not predicted by the in silico tools, it can highlight gaps in the computational algorithms or point to the involvement of less common metabolic pathways. researchgate.net
This iterative process of prediction and verification helps to prioritize which metabolic pathways are most important to study further. For example, if a computational model flags a specific pathway as high-risk for producing a reactive metabolite, and experimental data confirms the formation of precursors to this metabolite, that pathway becomes a priority for more detailed investigation. nih.gov This might involve using techniques like isotopic labeling to trace the metabolic transformation step-by-step or developing specific assays to quantify the formation of the suspected reactive species.
By combining the broad screening capabilities of computational science with the concrete, biological evidence from experimental work, researchers can build a more comprehensive and accurate picture of thenalidine's metabolism and bioactivation, efficiently focusing resources on the most critical pathways. nih.gov
Table of Predicted vs. Potentially Observed Metabolites
This table outlines the types of metabolic transformations predicted by computational models for thenalidine and the corresponding classes of metabolites that would be investigated in experimental assays.
| Computational Prediction | Potential Experimental Finding (Metabolite Class) | Relevant Enzymes |
| Aromatic Hydroxylation | Phenolic metabolites | Cytochrome P450 (CYP) |
| Thiophene Sulfur-Oxidation | Thiophene-S-oxide derivatives | Cytochrome P450 (CYP) |
| N-Dealkylation | Removal of the methyl group from the piperidine (B6355638) nitrogen | Cytochrome P450 (CYP) |
| Quinone/Quinone-imine Formation | Highly reactive electrophilic species detected via trapping agents (e.g., GSH) | CYP, Peroxidases |
Analytical Methodologies for Thenalidine Tartrate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating thenalidine (B1682244) tartrate from other compounds in a mixture, allowing for its precise measurement.
High-Performance Liquid Chromatography (HPLC) Coupled with UV-Vis or Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of thenalidine tartrate. When coupled with a UV-Vis detector, this method allows for the determination of the compound's concentration based on its light absorption properties. google.comnih.gov For enhanced sensitivity and specificity, particularly in complex biological samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach. nih.gov This powerful combination allows for the precise identification and quantification of thenalidine and its metabolites, even at very low concentrations. nih.govwustl.edu The use of reversed-phase columns, such as C8 or C18, is common in these methods. wustl.eduresearchgate.net
Method Validation Parameters: Recovery Rates, Linearity, and Limits of Detection
To ensure the reliability of analytical methods, validation is essential. Key parameters evaluated during the validation of HPLC methods for this compound include recovery rates, linearity, and limits of detection (LOD) and quantification (LOQ). nih.gov Recovery studies are performed using spiked samples to determine the efficiency of the extraction process. Linearity is established by analyzing a series of standards across a range of concentrations to demonstrate a proportional relationship between concentration and detector response. The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For instance, one study comparing LC-UV and LC-MS methods for other compounds found the LC-MS method to be significantly more sensitive, with detection and quantification limits in the nanogram range, compared to the microgram range for LC-UV. nih.gov
Table 1: Illustrative Method Validation Parameters for an HPLC-UV Method
| Parameter | Value |
| Linearity Range | 1–50 mg/L |
| Limit of Detection (LOD) | 0.05 µg |
| Limit of Quantification (LOQ) | 1 µg |
| Recovery | 85-115% |
| This table presents hypothetical data to illustrate typical validation parameters and does not represent actual experimental results for this compound. |
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Screening
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and screening of drugs like this compound. analyticaltoxicology.com It is a simple, cost-effective, and rapid method for identifying the presence of a substance in a sample. analyticaltoxicology.com TLC is particularly useful for analyzing drugs in their pure form, in pharmaceutical formulations, and in illicitly manufactured materials. analyticaltoxicology.com The technique involves spotting a sample onto a plate coated with an adsorbent material and developing it in a solvent tank. scribd.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. analyticaltoxicology.com Visualization of the separated spots can be achieved under UV light, especially if the plate contains a fluorescent indicator. analyticaltoxicology.com While conventional TLC is primarily qualitative, high-performance TLC (HPTLC) can provide quantitative results. analyticaltoxicology.com
Spectroscopic Analytical Approaches
Spectroscopic methods are employed to measure the interaction of electromagnetic radiation with the analyte, providing information about its concentration and structure.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. This technique is often used in conjunction with dissolution studies and for the analysis of bulk drug substances. google.com
Integration of Spectroscopic Detectors with Chromatographic Systems (e.g., LC-UV, LC-MS)
The true power of spectroscopic analysis is often realized when it is integrated with chromatographic systems. In LC-UV, a UV-Vis spectrophotometer is used as a detector for the HPLC system, allowing for the quantification of the analyte as it elutes from the column. nih.gov This is a robust and widely used combination for routine analysis. nih.gov For more demanding applications requiring higher sensitivity and structural information, mass spectrometry (MS) is the detector of choice. nih.gov LC-MS and LC-MS/MS systems provide not only quantitative data but also mass-to-charge ratio information, which aids in the definitive identification of the parent drug and its metabolites. wustl.edunih.gov The fragmentation patterns obtained from MS/MS analysis can be used to elucidate the structure of unknown metabolites. drugbank.com
Table 2: Comparison of LC-UV and LC-MS Detection
| Feature | LC-UV | LC-MS |
| Principle | Measures UV-Vis light absorption | Measures mass-to-charge ratio |
| Sensitivity | Lower (µg range) nih.gov | Higher (ng range) nih.gov |
| Specificity | Moderate | High |
| Structural Information | Limited | Provides molecular weight and fragmentation data nih.gov |
| Application | Routine quantification nih.gov | Trace analysis, metabolite identification wustl.edu |
Methodologies for Detection in Complex Biological Matrices
The detection and quantification of thenalidine and its metabolites in complex biological matrices, such as blood, plasma, and urine, are critical for pharmacokinetic studies and toxicological analysis. Due to the withdrawal of thenalidine from the market in the 1960s, a significant portion of the available analytical data is based on older techniques. wikipedia.org However, modern analytical principles can be applied to hypothesize how thenalidine would be analyzed today. The primary methodologies applicable for the detection of thenalidine and its metabolites include chromatography and mass spectrometry.
Sample preparation is a crucial first step to isolate the analytes from interfering substances in the biological matrix. Common techniques that would be applicable include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For instance, in the analysis of other drugs, plasma samples are often prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant for injection into the analytical system. For more complex matrices or to achieve lower detection limits, SPE provides a more thorough cleanup and concentration of the analyte.
Chromatographic and Spectrometric Methods
Several chromatographic techniques are suitable for the separation of thenalidine from endogenous components and its metabolites.
Thin-Layer Chromatography (TLC): Historically, TLC has been a widely used technique for the separation and identification of drugs in biological samples. researchgate.net It is particularly useful for screening purposes. For thenalidine, TLC could be used to separate the parent drug from its more polar metabolites in urine extracts. The separated spots can be visualized under UV light or by using specific chemical reagents that react with the functional groups of the compound. researchgate.net While quantitative analysis by densitometry is possible, TLC is more commonly used for qualitative identification in toxicological screening. researchgate.net
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Thenalidine can be analyzed by GC, and historical data provides retention indices for the compound on different stationary phases. dss.go.th For detection in biological matrices, a sample extract would be injected into the GC, where thenalidine is separated from other components before entering the mass spectrometer for identification and quantification. The NIST Mass Spectrometry Data Center provides the electron ionization (EI) mass spectrum for thenalidine, which serves as a reference for its identification. nist.gov
High-Performance Liquid Chromatography (HPLC): Modern drug analysis in biological fluids predominantly uses HPLC, often coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.org This technique offers high sensitivity, selectivity, and is suitable for a wide range of compounds, including those that are not volatile or are thermally labile. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. bioline.org.br This would separate thenalidine from its potentially more polar metabolites.
Mass Spectrometry (MS): Mass spectrometry is the definitive method for the identification and quantification of drugs and their metabolites in biological samples. When coupled with GC or HPLC, it provides high specificity. The electron ionization mass spectrum of thenalidine shows characteristic fragment ions that can be used for its identification.
Table 1: Electron Ionization Mass Spectrum Data for Thenalidine
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 42 | 55 |
| 70 | 60 |
| 96 | 100 |
| 97 | 85 |
| 98 | 95 |
| 155 | 65 |
| 286 (M+) | 20 |
Data sourced from the NIST WebBook, based on electron ionization. nist.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is preferred. In this setup, the parent ion of thenalidine (m/z 286) would be selected and fragmented to produce specific product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) allows for highly sensitive and selective quantification, even in complex matrices.
Detection of Metabolites
Specific analytical methods for the metabolites of thenalidine are not well-documented. However, it is hypothesized that the thiophene (B33073) ring of thenalidine is a likely site of metabolic bioactivation, potentially forming reactive quinone-type metabolites. nih.govresearchgate.net The detection of these metabolites would involve similar LC-MS/MS techniques. The analytical challenge lies in identifying these unknown metabolites, which often requires high-resolution mass spectrometry (HRMS) to determine their elemental composition and fragmentation patterns to elucidate their structure. Trapping studies, where reactive metabolites are conjugated with agents like glutathione (B108866), can also be used, with the resulting adducts being identified by LC-MS/MS. nih.gov
Table 2: Summary of Analytical Methodologies
| Technique | Application | Key Parameters/Findings |
|---|---|---|
| TLC | Qualitative screening | Separation of parent drug and metabolites in urine. researchgate.net |
| GC-MS | Identification and Quantification | Retention indices are available. dss.go.th Reference mass spectrum for identification. nist.gov |
| HPLC-MS/MS | Quantitative Analysis | High sensitivity and selectivity for plasma and urine. nih.govbioline.org.br |
| HRMS | Metabolite Identification | Used to identify unknown metabolites by accurate mass measurement. |
Pharmacological Interactions and Combinatorial Research Approaches
Investigation of Pharmacodynamic and Pharmacokinetic Interactions with Other Agents
The study of drug interactions is crucial for understanding the complete pharmacological profile of a compound. Thenalidine (B1682244), an antihistamine with anticholinergic properties, has been the subject of research concerning its interactions with other classes of drugs, particularly those affecting the sympathetic and central nervous systems. These investigations are essential for predicting the outcomes of combination therapies and elucidating the mechanisms underlying observed effects.
Synergistic Effects with Sympathomimetic Amines (e.g., Ephedrine, Epinephrine, Norepinephrine)
Research has indicated that thenalidine can enhance the therapeutic efficacy of sympathomimetic amines such as ephedrine, epinephrine, and norepinephrine (B1679862) when used in combination. drugbank.com Sympathomimetic amines act on the adrenergic system, and their effects can be potentiated by the concomitant administration of other drugs. nih.gov The interaction between thenalidine and these agents suggests a synergistic relationship, where the combined effect is greater than the sum of their individual effects. drugbank.com
Table 1: Documented Interactions of Thenalidine with Sympathomimetic Amines
| Interacting Agent | Observed Effect | Potential Implication |
|---|---|---|
| Ephedrine | Increased therapeutic efficacy. drugbank.com | Enhanced sympathomimetic response. |
| Epinephrine | Increased therapeutic efficacy. drugbank.comdrugbank.com | Potentiated adrenergic effects. |
| Norepinephrine | Increased therapeutic efficacy. drugbank.com | Augmented vasopressor and cardiac responses. |
| Levonordefrin | Increased therapeutic efficacy. drugbank.com | Enhanced vasoconstrictive effects. |
| Protokylol | Increased therapeutic efficacy. drugbank.com | Potentiated bronchodilator and sympathomimetic effects. |
| Racepinephrine | Increased therapeutic efficacy. drugbank.com | Enhanced adrenergic and bronchodilator activity. |
Interactions Influencing Central Nervous System Activity (e.g., Cataleptogenic Action of Analgesics and Haloperidol)
Beyond its interactions with the sympathetic nervous system, thenalidine has been studied for its effects on the central nervous system (CNS), particularly in combination with drugs that induce catalepsy. A study published in 1983 investigated the effect of antihistamines, including thenalidine, on the cataleptogenic action of analgesics and the antipsychotic drug haloperidol (B65202).
Catalepsy is a state of motor immobility and muscular rigidity, often induced by neuroleptic drugs like haloperidol, which primarily acts as a dopamine (B1211576) D2 receptor antagonist. researchgate.net The investigation into how antihistamines modulate this effect provides insight into their own CNS activity and their potential to alter the effects of centrally-acting agents. The study of such interactions is critical for predicting and managing the neurological side effects of combination drug regimens. drugs.com
Table 2: Research on Thenalidine's CNS Interactions
| Interacting Agent Class | Specific Agents Investigated | Focus of Interaction Study | Reference |
|---|---|---|---|
| Analgesics | Not specified in abstract | Effect on cataleptogenic action. | |
| Butyrophenone Antipsychotics | Haloperidol | Effect on cataleptogenic action. |
Mechanistic Elucidation of Observed Drug-Drug Interactions
The mechanisms by which drugs interact can be broadly categorized as pharmacokinetic or pharmacodynamic. mhmedical.com Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another, while pharmacodynamic interactions involve drugs influencing each other's effects at the receptor or system level. mhmedical.com
For thenalidine, the synergistic effects with sympathomimetic amines are likely pharmacodynamic in nature. Thenalidine, as an H1 receptor antagonist, may have secondary effects that complement or enhance the actions of adrenergic agonists. However, without specific studies on the metabolic pathways of thenalidine in combination with these agents, a pharmacokinetic component cannot be entirely ruled out.
The interaction with centrally-acting agents like haloperidol points towards a pharmacodynamic mechanism within the CNS. Antihistamines, particularly first-generation agents, are known to cross the blood-brain barrier and can possess anticholinergic and other neuroactive properties. googleapis.com These properties could interfere with the dopaminergic and other neurotransmitter systems affected by haloperidol, thereby modifying its cataleptic effects. The precise nature of this interaction—whether it's additive, synergistic, or antagonistic in the context of catalepsy—would depend on the specific analgesic or neuroleptic used and the complex interplay of various neurotransmitter systems. Further research is required to fully elucidate the specific receptor-level or pathway-specific mechanisms behind these observed interactions.
Research Directions and Advanced Investigations
Development and Characterization of Thenalidine (B1682244) Analogues with Modified Pharmacological Profiles
The core structure of thenalidine provides a scaffold for the development of new chemical entities with potentially improved properties. Research in this area is directed toward synthesizing and evaluating derivatives to enhance therapeutic specificity and explore novel biological activities.
The development of analogues with high selectivity for specific receptor subtypes is a key strategy in modern drug discovery to maximize efficacy and minimize off-target effects. For thenalidine, an H1-receptor antagonist, this research involves creating derivatives that could differentiate not only between histamine (B1213489) receptor subtypes (H1, H2, H3, H4) but also among other related G protein-coupled receptors. researchgate.netresearchgate.net
The process involves the systematic chemical modification of the thenalidine molecule. For instance, altering the 4,4-diphenylpiperidinyl moiety or other lipophilic parts of similar molecules has proven effective in yielding highly selective and potent antagonists for other receptors, a strategy that could be applied to thenalidine. researchgate.net The synthesis of a library of 4-aminoquinolines, a class of compounds with some structural similarities to antihistamines, demonstrates how variations in the side chain can be efficiently produced and screened for activity against specific targets. The goal is to identify modifications that enhance binding affinity to the H1 receptor while reducing or eliminating interaction with other receptors like muscarinic, serotonergic, and α-adrenergic receptors, which are often associated with the side effects of first-generation antihistamines. researchgate.net
Computational, or in silico, screening methods allow for the rapid evaluation of existing compounds for new therapeutic uses. Thenalidine has been identified in such screenings as a molecule for potential repurposing. One area of significant interest is its potential antiplasmodial activity to combat malaria. researchgate.net
The search for new antimalarial agents is critical due to growing drug resistance. capes.gov.br Computational pipelines are used to screen large databases of approved drugs against key parasitic targets, such as Plasmodium falciparum enzymes like Falcipain 2, a cysteine protease essential for the parasite's life cycle. researchgate.net In one such integrated virtual screening and drug repurposing study, thenalidine was evaluated as part of a library of drug molecules, with its oral toxicity predicted using in silico methods. researchgate.net Although the primary goal of that study was to identify new scaffolds, the inclusion of thenalidine highlights its potential as a starting point for developing new antimalarials. Further research could involve synthesizing analogues of thenalidine and evaluating their ability to inhibit parasite growth, similar to strategies used for other compound classes like thiolactomycin (B1682310) analogues. nih.gov
Table 1: Computational Screening for Antiplasmodial Agents
| Research Approach | Target/Organism | Key Findings & Relevance to Thenalidine | Citations |
|---|---|---|---|
| Virtual Screening & Drug Repurposing | Plasmodium falciparum phosphatidylinositol 3-kinase | Thenalidine was included in a library of drugs screened for antimalarial activity, with its oral toxicity computationally predicted. This positions it as a candidate for repurposing studies. | researchgate.net |
| Screening of Analogue Libraries | Plasmodium falciparum | Synthesis and screening of compound libraries (e.g., 4-aminoquinolines) reveal potent compounds, demonstrating a viable pathway for discovering new antimalarials from known scaffolds. | capes.gov.br |
| Target-Based Computational Pipeline | Falcipain 2 (FP2) of P. falciparum | Computational methods identified approved drugs as potential FP2 inhibitors. A similar approach could be used to specifically test thenalidine and its analogues against this validated antimalarial target. | researchgate.net |
| Analogue Synthesis and Evaluation | Plasmodium falciparum | Analogues of the natural antibiotic thiolactomycin were synthesized and showed significant increases in growth inhibition of the malaria parasite, indicating that modifying existing structures can yield potent antimalarials. | nih.gov |
Synthesis and Evaluation of Derivatives for Specific Receptor Subtype Selectivity
Application of Modern Computational and Machine Learning Models
The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery. For a compound like thenalidine, these models offer powerful tools for predicting its pharmacological properties, identifying new uses, and anticipating its metabolic fate.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. nih.gov These models are essential for predictive pharmacology, allowing researchers to forecast the properties of novel molecules before they are synthesized. nih.gov A typical QSAR workflow involves compiling a dataset of compounds with known activities, calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties), building a mathematical model, and rigorously validating it to ensure its predictive power. nih.govnih.gov
For thenalidine, QSAR models could be developed to predict the antihistaminic potency of its analogues. By analyzing how structural modifications affect activity, these models can guide the design of more potent derivatives. Furthermore, QSAR can be used to predict "off-target" effects or toxicity, helping to design safer medicines. unal.edu.co For instance, QSAR models have been successfully used to classify the activity of antihistaminic drugs, demonstrating the applicability of this method to thenalidine's therapeutic class. researchgate.net
Table 2: Predictive QSAR Modeling Workflow
| Step | Description | Relevance to Thenalidine | Citations |
|---|---|---|---|
| 1. Data Set Compilation | Gather a set of structurally related molecules with measured biological activity (e.g., receptor binding affinity, IC50 values). | Collect data for a series of thenalidine analogues and their H1 receptor antagonism. | nih.govfrontiersin.org |
| 2. Descriptor Calculation | Compute numerical descriptors for each molecule that quantify its physicochemical properties (e.g., logP, molar refractivity, electronic properties). | Calculate descriptors for thenalidine analogues to capture structural variations. | unal.edu.co |
| 3. Model Development | Use statistical methods (e.g., regression, machine learning) to create a mathematical equation linking the descriptors to the biological activity. | Develop a model predicting antihistaminic potency based on the descriptors of thenalidine derivatives. | researchgate.netfrontiersin.org |
| 4. Rigorous Validation | Test the model's predictive accuracy using internal (e.g., cross-validation) and external test sets of molecules not used in model training. | Validate the model to ensure it can accurately predict the activity of new, unsynthesized thenalidine analogues. | nih.gov |
| 5. Applicability Domain Definition | Define the chemical space in which the model's predictions are reliable. | Ensure that any new thenalidine analogue design falls within the model's domain of expertise. | nih.gov |
Modern drug discovery increasingly leverages advanced computational models and artificial intelligence (AI) to accelerate the identification of new medicines. researchgate.netnih.gov Drug repurposing, which finds new uses for existing approved drugs, is a particularly efficient strategy. Thenalidine, as a compound with known pharmacology, is a candidate for such investigations.
Databases like DrugBank provide structured data on thenalidine that can be used to build, train, and validate predictive machine-learning models. drugbank.com These models can screen thousands of existing drugs against various biological targets. For example, machine learning algorithms have been developed to identify potential antiviral agents by screening databases of FDA-approved drugs. mdpi.com By inputting thenalidine's structural and physicochemical data into these models, researchers could predict its potential activity against a wide range of targets, from viruses to cancer-related proteins, thereby uncovering novel therapeutic opportunities. researchgate.netmdpi.com
Understanding a drug's metabolism is crucial, as metabolic processes can activate a drug, deactivate it, or transform it into a reactive, toxic species. This process, known as bioactivation, is a significant concern in drug development. researchgate.net Computational models are increasingly used to predict the metabolic fate and potential reactivity of drug candidates early in the discovery process. nih.govwustl.edu
Thenalidine's structure contains a thiophene (B33073) ring, a moiety that is known to be susceptible to metabolic activation. nih.gov Advanced computational models can specifically predict the metabolism of thiophene-containing compounds. researchgate.net These models analyze the probability of various metabolic transformations, such as thiophene sulfur-oxidation, which can produce highly reactive electrophilic metabolites. nih.gov By jointly modeling both metabolism (the likelihood of a metabolite being formed) and reactivity (the likelihood of that metabolite binding to macromolecules like proteins), these algorithms can generate a bioactivation prediction score. researchgate.netnih.gov Applying such models to thenalidine can provide critical insights into its potential for forming reactive metabolites, guiding the design of safer analogues by modifying the sites susceptible to such metabolic bioactivation.
Table 3: Common Metabolic Transformations Modeled Computationally
| Metabolic Pathway | Description | Relevance to Thenalidine | Citations |
|---|---|---|---|
| Thiophene Sulfur-Oxidation | Oxidation of the sulfur atom in a thiophene ring, often leading to the formation of a reactive thiophene-S-oxide. | Directly relevant due to the thiophene ring in thenalidine's structure; a key pathway for potential bioactivation. | researchgate.netnih.govwustl.edu |
| Quinone Formation | Oxidation of phenolic compounds to form highly reactive quinones or quinone-imines. | A common bioactivation pathway for many drugs that could be screened for in thenalidine analogues. | researchgate.netnih.gov |
| Epoxidation | Formation of an epoxide across a double bond or aromatic ring, which can be an electrophilic intermediate. | Relevant for predicting the reactivity of various parts of the molecular scaffold. | nih.govwustl.edu |
| Nitroaromatic Reduction | Reduction of a nitro group to form reactive nitroso or hydroxylamine (B1172632) intermediates. | A well-modeled pathway for toxicity prediction, applicable if analogues containing nitro groups were considered. | researchgate.netnih.gov |
Advanced Modeling for Drug Discovery and Repurposing
Systematic Reviews and Meta-Analysis of Historical Research Data for Thenalidine Tartrate
A formal, contemporary systematic review and meta-analysis of this compound, conforming to modern reporting standards such as PRISMA, is absent from the available scientific literature. This is largely due to the drug's withdrawal from the market in the early 1960s because of safety concerns, specifically the risk of neutropenia. wikipedia.org Consequently, research into its clinical use ceased, pre-dating the common practice of conducting and publishing systematic reviews.
However, the body of historical clinical data published during its period of use (primarily in the 1950s) presents an opportunity for a retrospective systematic review and meta-analysis. Such an investigation would aim to consolidate the findings from disparate early clinical trials and case reports to provide a more definitive summary of its efficacy and a clearer estimate of the risk of severe adverse events that led to its discontinuation.
A key objective for a systematic review would be to synthesize the reported efficacy of this compound across the various allergic and dermatological conditions it was used to treat. nih.govnih.gov Numerous small-scale clinical studies from that era evaluated its performance in providing symptomatic relief. For instance, studies reported its use in atopic dermatitis, various forms of pruritus, and other allergic dermatoses. nih.govnih.gov A critical analysis by Gaynes and Shure (1958) and a clinical evaluation by Gottlieb and Yanoff (1957) in allergic diseases are examples of the type of historical data that could be aggregated. nih.gov
The most critical component of a retrospective analysis would be the safety profile, particularly the incidence of agranulocytosis. nih.govjodrugs.com Several case reports and small case series documented this severe adverse reaction. jodrugs.comwustl.edunih.gov A meta-analysis could attempt to pool these data to calculate a more precise incidence rate than was likely available at the time of its withdrawal. Reports such as the three cases of agranulocytosis documented by Adams and Perry in 1958 and a fatal case reported by Stevenson and Kennedy in 1961 would be central to this analysis. jodrugs.comnih.gov
The following data tables simulate how findings from such historical studies could be extracted and organized in a systematic review.
Interactive Data Table: Summary of Historical Efficacy Studies on this compound
| Reference | Condition(s) Studied | Key Efficacy Findings |
| Garbe, 1958 nih.gov | Atopic dermatitis, various allergic dermatoses | Evaluated the action of this compound for control of pruritus. |
| Getzler & Ereaux, 1959 wikipedia.org | Dermatological disorders | Provided an evaluation of the drug's utility in skin conditions. |
| Gottlieb & Yanoff, 1957 nih.gov | Allergic diseases | Conducted a double-blind investigation to evaluate the antihistaminic drug. |
| Gregoire et al., 1960 nih.gov | Adjuvant in specific desensitization | Investigated its use alongside desensitization courses for allergies. |
| Combes & Reisch, 1955 nih.gov | General antihistamine therapy | Performed a clinical evaluation of a piperidine (B6355638) compound, alone and with calcium. |
Interactive Data Table: Reported Cases of Agranulocytosis Associated with this compound
| Reference | Number of Cases Reported | Publication Year |
| Adams & Perry nih.govjodrugs.com | 3 | 1958 |
| Stevenson & Kennedy nih.gov | 1 (fatal) | 1961 |
| Zolov B wustl.edunih.gov | 1 | 1958 |
A systematic review would need to contend with the methodological limitations of these older studies, such as a lack of consistent control groups, non-standardized outcome reporting, and potential publication bias. Nonetheless, a careful qualitative synthesis, and where possible, a quantitative meta-analysis, of the historical data on this compound could provide valuable insights into the risk-benefit profile of early antihistamines and serve as an important case study in pharmacovigilance.
Q & A
Q. What are the established methods for synthesizing and characterizing Thenalidine tartrate, and how can researchers validate purity and stability?
Methodological Answer:
- Synthesis : this compound synthesis typically involves condensation reactions between primary amine precursors and tartaric acid derivatives. Key steps include pH-controlled crystallization to isolate the tartrate salt .
- Characterization : Use spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure and X-ray diffraction for crystallinity analysis. For purity validation, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array detection (PDA), as described in QbD-based protocols for similar tartrate compounds .
- Stability Testing : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation products via thin-layer chromatography (TLC) using solvent systems like n-butyl acetate:acetic acid:n-butanol (50:25:5) .
Q. What mechanistic hypotheses explain this compound’s association with agranulocytosis, and how can these be tested experimentally?
Methodological Answer:
- Hypotheses : Proposed mechanisms include immune-mediated neutrophil destruction or direct myeloid cell toxicity. Historical case studies (e.g., Adams et al., 1958; Stevenson et al., 1961) suggest metabolite-induced oxidative stress or hapten formation .
- Testing Methods :
- In vitro: Expose human myeloid cell lines (e.g., HL-60) to this compound and its metabolites. Measure apoptosis (Annexin V/PI staining) and reactive oxygen species (ROS) using fluorescent probes.
- In vivo: Use transgenic mouse models expressing human HLA alleles to assess immune-mediated toxicity. Monitor neutrophil counts and bone marrow histopathology .
Advanced Research Questions
Q. How can factorial design optimize this compound formulations to mitigate toxicity while maintaining efficacy?
Methodological Answer:
- Experimental Design : Apply a 2³-factorial design to evaluate variables:
- Independent Variables : Polymer-drug ratio (e.g., HPMC K4M), surfactant concentration, pH of dissolution medium.
- Dependent Variables : Drug release rate (T50%), floating time (for gastric retention), and cytotoxicity (IC50 in cell models).
- Optimization : Use regression analysis to identify interactions between variables. For example, higher polymer ratios may prolong release but increase viscosity-related cytotoxicity, requiring trade-off analysis .
Q. How can researchers resolve contradictions in historical toxicity data, such as variability in agranulocytosis incidence across studies?
Methodological Answer:
- Data Reconciliation Framework :
- Systematic Review : Aggregate data from case reports (e.g., Zolov, 1958; Arneborn et al., 1982) and quantify covariates like dosage, patient demographics, and concomitant medications .
- Meta-Analysis : Use random-effects models to assess heterogeneity. Stratify by study decade to account for diagnostic accuracy improvements.
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate metabolite exposure in subpopulations (e.g., CYP2D6 poor metabolizers) .
Q. What Quality-by-Design (QbD) approaches are suitable for developing robust analytical methods for this compound in complex matrices?
Methodological Answer:
- QbD Workflow :
- Critical Quality Attributes (CQAs) : Selectivity, peak symmetry, and sensitivity.
- Risk Assessment : Use Failure Mode Effects Analysis (FMEA) to prioritize factors (e.g., mobile phase composition, column temperature).
- DoE Implementation : Employ Box-Behnken design to optimize RP-HPLC parameters (e.g., acetonitrile percentage, flow rate). Validate via ICH Q2(R1) guidelines .
Q. How can dissolution testing protocols be tailored to evaluate this compound’s release kinetics in novel delivery systems (e.g., microneedles)?
Methodological Answer:
- Protocol Design :
- Microneedle Fabrication: Use solvent casting with polyvinyl alcohol (PVA) and HPMC, centrifuged at 4500 rpm for mold filling, followed by vacuum drying .
- Dissolution Testing: Simulate interstitial fluid (pH 7.4) with 0.1% SDS. Monitor drug release via UV-Vis spectroscopy at λmax 254 nm. Compare release profiles using similarity factor (f₂) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Dose-Response Modeling :
- Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.
- Assess synergism/antagonism in combination therapies via Chou-Talalay method.
- Address variability with bootstrap resampling or Bayesian hierarchical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
